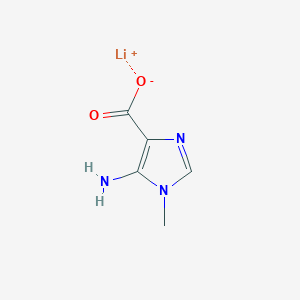
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate, typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions. These methods enable the synthesis of highly substituted imidazole derivatives in excellent yields from various starting materials such as α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate .
化学反応の分析
Types of Reactions
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce reduced imidazole derivatives. Substitution reactions can result in a variety of substituted imidazole compounds .
科学的研究の応用
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The imidazole ring is known to interact with metal ions and other functional groups, which can modulate the activity of enzymes and other proteins .
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but without the lithium and amino-methyl substitutions.
Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.
Benzimidazole: A compound with a fused benzene and imidazole ring, used in pharmaceuticals and agrochemicals
Uniqueness
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the lithium ion can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
2102410-44-4 |
|---|---|
分子式 |
C5H7LiN3O2 |
分子量 |
148.1 g/mol |
IUPAC名 |
lithium;5-amino-1-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C5H7N3O2.Li/c1-8-2-7-3(4(8)6)5(9)10;/h2H,6H2,1H3,(H,9,10); |
InChIキー |
AKAFFQOISXRLOT-UHFFFAOYSA-N |
SMILES |
[Li+].CN1C=NC(=C1N)C(=O)[O-] |
正規SMILES |
[Li].CN1C=NC(=C1N)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


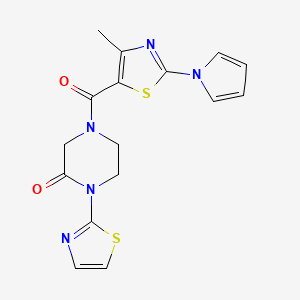

![ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923292.png)
![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2923294.png)
![1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone](/img/structure/B2923295.png)
![Methyl 2-{4-[(phenylsulfonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2923299.png)
![(1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone](/img/structure/B2923303.png)
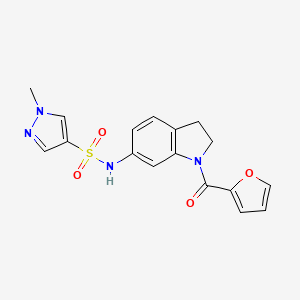
![4-{[1-(4-Bromobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2923306.png)
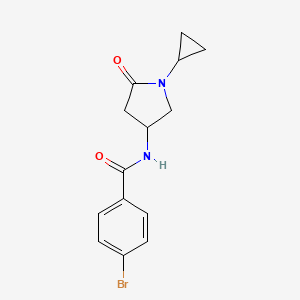
![(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B2923309.png)
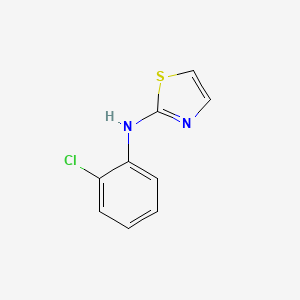
![3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2923311.png)

